molecular formula C19H19N3O2 B2734967 N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide CAS No. 1116082-28-0

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Cat. No.: B2734967
CAS No.: 1116082-28-0
M. Wt: 321.38
InChI Key: CAMHCCXNMLLQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic small molecule that features a quinazolinone core linked to a dimethylphenyl ring via an acetamide bridge. This molecular architecture is of significant interest in medicinal chemistry and biochemical research. Compounds within the quinazolinone family are extensively investigated for their diverse biological activities, which include potential as enzyme inhibitors . Specifically, related quinazolinone-acetamide conjugates have been designed and studied as potent inhibitors of the α-glucosidase enzyme, a key target in diabetes mellitus research for managing postprandial blood glucose levels . The mechanism of action for such inhibitors often involves competitive binding to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates into absorbable sugars . The structural components of this compound—the quinazolinone heterocycle, the acetamide linker, and the dimethylphenyl group—are known to facilitate critical interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which can be explored through molecular docking and dynamic simulation studies . This product is intended for non-human research applications only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers are responsible for confirming the compound's identity and purity for their specific experimental needs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHCCXNMLLQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound (C₁₉H₁₉N₃O₂, MW 321.4 g/mol) comprises two primary subunits:

  • 2-Methylquinazolin-4-yloxy group : A bicyclic heteroaromatic system with an ether linkage.
  • N-(2,6-Dimethylphenyl)acetamide : A substituted aniline derivative acetylated at the amine position.

Retrosynthetically, the molecule can be dissected into:

  • Quinazolin-4-ol precursor : For ether bond formation.
  • Chloroacetamide intermediate : For nucleophilic substitution with the quinazolinol.
  • 2,6-Dimethylaniline : As the starting material for acetamide synthesis.

Synthesis of the 2-Methylquinazolin-4-ol Core

Cyclocondensation of Anthranilic Acid Derivatives

Quinazolinones are typically synthesized via cyclization reactions. A modified method by Jurriën W. Collet et al. employs Cu(II) acetate-catalyzed cross-coupling between 2-isocyanatophenone and amines in anisole, a green solvent:

$$
\text{2-Isocyanatophenone + Amine} \xrightarrow{\text{Cu(OAc)}_2, \text{Anisole}} \text{Quinazolinone}
$$

For 2-methylquinazolin-4-ol, methylamine serves as the amine component. The reaction proceeds at 80°C under aerobic conditions, yielding 85–90% purity.

Key Data:
Parameter Value
Catalyst Cu(OAc)₂·H₂O (10 mol%)
Solvent Anisole
Temperature 80°C
Reaction Time 6–8 h
Yield 78%

Baeyer-Villiger Oxidation Approach

Liu et al. demonstrated an alternative route using substituted isatins and 2-bromopyridine derivatives under Cu(OAc)₂ catalysis:

$$
\text{Isatin + 2-Bromopyridine} \xrightarrow{\text{Cu(OAc)}_2} \text{Quinazolinone}
$$

This method facilitates C–N and C–C bond cleavage, enabling functionalization at the 2-position. Using 2-methylisatin, the reaction achieves 72% yield with >95% purity after recrystallization.

Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

Acetylation of 2,6-Dimethylaniline

The acetamide subunit is prepared via acetylation of 2,6-dimethylaniline with chloroacetyl chloride. Adapted from US8541578B2, the reaction uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base:

$$
\text{2,6-Dimethylaniline + ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(2,6-Dimethylphenyl)chloroacetamide}
$$

Optimization Data:
Parameter Optimal Value Effect of Deviation
Molar Ratio (Aniline:ClCH₂COCl) 1:1.2 Excess ClCH₂COCl reduces yield due to diacetylation
Temperature 0–5°C Higher temps lead to side reactions
Reaction Time 2 h Prolonged time increases impurities
Yield 92%

Etherification: Coupling Quinazolin-4-ol and Chloroacetamide

Williamson Ether Synthesis

The quinazolin-4-ol undergoes deprotonation with K₂CO₃ in DMF, followed by nucleophilic attack on the chloroacetamide:

$$
\text{2-Methylquinazolin-4-ol + N-(2,6-Dimethylphenyl)chloroacetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Reaction Conditions:
Parameter Value
Base K₂CO₃ (2.5 eq)
Solvent DMF
Temperature 90°C
Time 12 h
Yield 65%

Mitsunobu Reaction Alternative

To improve yields, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

$$
\text{Quinazolin-4-ol + Chloroacetamide} \xrightarrow{\text{DEAD, PPh₃}} \text{Ether Product}
$$

Comparative Data:
Method Yield Purity Cost
Williamson 65% 90% Low
Mitsunobu 82% 95% High

Industrial-Scale Purification Strategies

Solvent Extraction and Crystallization

Adapted from US8541578B2, toluene is used for extraction at 70°C to separate the product from aqueous byproducts. Post-extraction, the solvent is distilled to 1/3 volume, and the product crystallizes at 0–5°C:

Step Conditions Outcome
Extraction Toluene, 70°C Removes HCl salts
Crystallization Cool to 0°C, seed 98% purity

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% purity, albeit with 10–15% yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.22 (s, 6H, Ar–CH₃), 3.15 (s, 2H, CH₂), 7.02–7.13 (m, 3H, Ar–H), 8.71 (bs, 1H, CONH).
  • HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).

Thermal Properties

  • Melting Point : 118°C.
  • XLogP3 : 3.9, indicating moderate lipophilicity.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct (<5%) is the diacetylated derivative, formed during the acetylation step. This is minimized by:

  • Strict stoichiometric control (ClCH₂COCl ≤1.2 eq).
  • Low-temperature reaction conditions (0–5°C).

Solvent Residues

Residual DMF in the Williamson method is reduced via:

  • Three washes with cold water (4°C).
  • Azeotropic distillation with toluene.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biology: The compound can be used as a probe to study biological pathways involving quinazoline derivatives.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares the N-(2,6-dimethylphenyl)acetamide backbone with several analogs but differs in the heterocyclic moiety attached to the oxygen atom. Below is a comparative analysis based on structural analogs:

Compound Molecular Formula Molecular Weight Key Substituents Reported Use/Activity
N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide (Target) C₂₀H₂₁N₃O₂* ~335.40 2-Methylquinazolin-4-yl Not explicitly stated
N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide C₂₅H₂₂N₂O₄ 422.46 Chromen-7-yl, 8-methyl, 4-phenyl Research chemical (ECHEMI)
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) C₁₃H₁₆ClN₃O 273.74 Chloro, pyrazole-methyl Herbicide
N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenylpyridazin-3-yl)oxy]methyl}triazol-3-yl)sulfanyl]acetamide C₂₅H₂₆N₆O₃S 490.58 Triazole, pyridazine, ethyl, sulfanyl Research chemical
N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-triazol-3-yl]sulfanyl]acetamide C₂₁H₂₀N₆O₂S 420.49 Furan-methyl, pyrazine, sulfanyl Research chemical

*Calculated based on structural formula.

Key Observations :

  • This may improve stability or receptor binding in biological systems.
  • Molecular Weight : The target compound (~335 Da) is smaller than chromen (422 Da) or triazole analogs (>400 Da), suggesting better bioavailability or membrane permeability.
  • Functional Groups : Chloroacetamides like metazachlor () exhibit herbicidal activity, implying that the target compound’s quinazoline-oxygen linkage might replace the chlorine atom to modulate selectivity or toxicity.

Biological Activity

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Molecular Structure

  • Molecular Formula : C19_{19}H22_{22}N3_{3}O2_{2}
  • Molecular Weight : 322.39 g/mol
  • CAS Number : 1030125-76-8

Structure Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Substituents on the quinazoline ring and the phenyl moiety significantly affect its interaction with biological targets, which is crucial for its pharmacological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For example, compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. A study reported that various quinazoline derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the phenyl and quinazoline rings can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, S. aureus
Compound BAntifungalC. albicans
This compoundPotentially activeTBDTBD

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. In particular, derivatives of quinazoline have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The structure of the compound suggests potential interactions with the enzyme's active site, which could lead to effective inhibition .

Cytotoxicity

The cytotoxic effects of quinazoline derivatives have been documented in various cancer cell lines. Research indicates that certain modifications can enhance cytotoxicity against specific cancer types. The mechanism often involves inducing apoptosis or disrupting cell cycle progression .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µM)Reference
Compound CHeLa15
This compoundTBDTBDTBD

Study 1: Antimicrobial Evaluation

In a comparative study of various quinazoline derivatives, this compound was synthesized and evaluated for its antimicrobial properties. Results indicated moderate activity against selected bacterial strains, reinforcing the need for further optimization to enhance efficacy .

Study 2: Enzyme Inhibition Profile

A recent investigation focused on the enzyme inhibition profile of several quinazoline derivatives revealed that compounds similar to this compound showed promising results in inhibiting tyrosinase activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions could significantly improve inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by etherification with a substituted acetamide derivative. Key steps include:

  • Quinazoline Core Synthesis : Cyclization of anthranilic acid derivatives or condensation of amidines with carbonyl compounds under acidic or basic conditions .
  • Etherification : Reaction of the quinazoline intermediate with chloroacetylated derivatives in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .
  • Optimization : Adjusting temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reagents can improve yields. For example, excess chloroacetylated reagent (1.5 mol) enhances coupling efficiency .

Q. How can researchers characterize the molecular structure of this compound to confirm its purity and structural integrity?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methyl groups on the phenyl ring (δ ~2.3 ppm) and the quinazoline-oxygen linkage (δ ~4.5–5.5 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C21_{21}H22_{22}N3_{3}O3_{3}) by matching the observed m/z with theoretical values .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data between this compound and structurally similar compounds?

  • Methodological Answer :

  • Comparative Structural Analysis : Map substituent effects using analogues (e.g., 2-ethylquinazoline vs. 2-methylquinazoline derivatives) to identify critical functional groups influencing activity .
  • Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability. For example, use MTT assays on HepG2 cells for cytotoxicity comparisons .
  • Data Normalization : Express activities as IC50_{50} values relative to positive controls (e.g., doxorubicin for antitumor studies) to contextualize potency .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. Measure apparent permeability (Papp_{app}) in both apical-to-basolateral and basolateral-to-apical directions .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Plasma Protein Binding : Employ equilibrium dialysis to determine the fraction unbound (fu) in plasma, critical for dose adjustment .

Q. How can computational methods be integrated into the study of this compound's mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Prioritize the quinazoline core and acetamide linker as key binding motifs .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with EGFR) for 100 ns to assess stability of hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogues .

Q. What experimental approaches are recommended for investigating the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Metabolite Identification : Incubate with hepatocytes or microsomes, then profile metabolites using UPLC-QTOF-MS. Focus on oxidative (e.g., hydroxylation) and hydrolytic (amide bond cleavage) pathways .
  • CYP Inhibition Assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .
  • In Vivo PK Studies : Administer intravenously and orally to rodents, then collect plasma samples for LC-MS analysis. Calculate bioavailability (F%) and volume of distribution (Vd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.